1-(Methylthio)-2-butanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAGGJDTOMPTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065577 | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997 (22°) | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-58-5 | |
| Record name | Methylthiomethyl ethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methyl THIO)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylthio)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(METHYLTHIO)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 1-(Methylthio)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Chemical Reactivity and Mechanistic Investigations of 1 Methylthio 2 Butanone
Keto-Enol Tautomerism and Alpha-Carbon Reactivity
Like other ketones possessing alpha-hydrogen atoms, 1-(Methylthio)-2-butanone is capable of existing in equilibrium with its enol tautomers. hmdb.ca This keto-enol tautomerism is fundamental to its reactivity, as the alpha-carbons can be deprotonated under basic conditions to form a nucleophilic enolate ion.
The molecule is an asymmetrical ketone with two different alpha-carbons: the C1 carbon bonded to the methylthio group and the C3 carbon of the ethyl group. This asymmetry means that two distinct enolates can be formed, leading to potential regioselectivity issues in chemical reactions. Research on the reactivity of the parent ketone, 2-butanone (B6335102), in base-mediated annulation reactions demonstrates that both alpha-carbons can be deprotonated. When 2-butanone reacts with certain electrophiles, it can produce a mixture of products, highlighting the competitive reactivity of the methyl and methylene (B1212753) alpha-positions. rsc.orgnih.gov The specific enolate formed can be influenced by reaction conditions such as the choice of base and temperature.
Table 1: Potential Enolate Tautomers of this compound
| Tautomer | Structure | Position of Deprotonation |
|---|---|---|
| Keto Form | CH₃SCH₂C(=O)CH₂CH₃ | N/A |
| Enolate 1 | CH₃SC⁻HC(=O)CH₂CH₃ | C1 (alpha to carbonyl and sulfur) |
| Enolate 2 | CH₃SCH₂C(=O)C⁻HCH₃ | C3 (alpha to carbonyl) |
Carbonyl Group Reactivity and Transformations
The carbonyl group (C=O) in this compound is a primary site for nucleophilic addition reactions, a characteristic feature of ketones. ontosight.ai A notable transformation is the reaction with hydroxylamine (B1172632) to form an oxime. evitachem.com This reaction converts the ketone into this compound oxime, demonstrating the electrophilicity of the carbonyl carbon.
The resulting oxime derivative is itself a versatile chemical intermediate. It can undergo further transformations, such as:
Hydrolysis: Under acidic or basic conditions, the oxime can be hydrolyzed back to the parent ketone, this compound. evitachem.com
Reduction: The oxime functional group can be reduced to form the corresponding amine, 1-amino-1-(methylthio)-2-butane, which is a valuable building block in further organic synthesis. evitachem.com
Table 2: Summary of Carbonyl Group Reactions
| Reaction Type | Reactant | Product |
|---|---|---|
| Oximation | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrolysis | Water (H₂O) with acid/base | This compound |
| Reduction | Reducing agent (e.g., LiAlH₄) | 1-Amino-1-(methylthio)-2-butane |
Sulfur Atom Reactivity and Oxidation Pathways
The thioether linkage in this compound provides another center of reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. Evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have noted that toxicological data for simple sulfides like methyl sulfide (B99878), which is known to be oxidized in the body, can be relevant for assessing related sulfur-containing compounds. inchem.org
Studies on the metabolism of structurally related pesticides, such as thiofanox (B1682304) (3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime), have shown that a primary metabolic pathway involves the oxidation of the sulfide group. acs.orgnist.gov The sulfur atom is progressively oxidized first to its corresponding sulfoxide (B87167) and then to the sulfone. This suggests a similar oxidation pathway for this compound.
Table 3: Potential Oxidation Products of this compound
| Oxidation State | Compound Name | Chemical Formula |
|---|---|---|
| Thioether (Sulfide) | This compound | C₅H₁₀OS |
| Sulfoxide | 1-(Methylsulfinyl)-2-butanone | C₅H₁₀O₂S |
| Sulfone | 1-(Methylsulfonyl)-2-butanone | C₅H₁₀O₃S |
Role in Complex Chemical Reaction Systems
The reactivity of the alpha-carbons allows this compound to serve as a key building block in more complex chemical syntheses. Its enolate can act as a potent nucleophile in carbon-carbon bond-forming reactions.
A significant example is its role in base-mediated [3+3] cyclization reactions to create highly substituted phenols. rsc.orgnih.govrsc.org In these systems, the enolate generated from a ketone like 2-butanone (the precursor to this compound) participates in a cascade reaction. The proposed mechanism involves:
Michael Addition: The ketone enolate adds to an activated electrophile, such as a 3,3-bis(methylthio)-1-arylprop-2-en-1-one.
Elimination: A methylthio group is subsequently eliminated.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization via deprotonation at the other alpha-carbon, followed by aromatization to yield a functionalized phenol (B47542). rsc.org
This reaction pathway highlights how the dual reactivity of the alpha-carbons can be harnessed to construct complex molecular architectures.
Table 4: Key Stages in a [3+3] Annulation Reaction Involving a Ketone Enolate
| Stage | Description | Intermediate Type |
|---|---|---|
| 1. Enolate Formation | Deprotonation of the ketone at an alpha-carbon using a base (e.g., NaH). | Nucleophilic enolate |
| 2. Michael Addition | Nucleophilic attack of the enolate on a Michael acceptor. | Acyclic dione (B5365651) intermediate |
| 3. Cyclization/Aromatization | Intramolecular condensation followed by elimination to form a stable aromatic ring. | Substituted phenol |
Analytical Chemistry and Detection of 1 Methylthio 2 Butanone
Advanced Chromatographic Methods for Separation and Quantification
Chromatography is a fundamental tool for separating 1-(methylthio)-2-butanone from complex mixtures, enabling its precise measurement.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented.
GC-MS/MS provides high selectivity and sensitivity by performing two stages of mass analysis. A specific parent ion for this compound is selected in the first mass analyzer, fragmented, and then a specific daughter ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and allows for accurate quantification even in complex samples like wine. nih.gov
For instance, a fully automated HS-SPME-GC-MS/MS method has been developed for the determination of odor-active carbonyls, including 3-methylthio-2-butanone (B1581131) and 4-(methylthio)-2-butanone, in wines. nih.gov This method utilizes a split-splitless injector and a specific temperature program for the GC oven to achieve optimal separation. nih.gov The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. nih.gov
Table 1: GC-MS Parameters for Analysis of Thio-butanones in Wine nih.gov
| Parameter | Setting |
| Injector Temperature | 250 °C (splitless mode for 4 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Initial 40°C (4 min), ramp to 80°C at 20°C/min, hold for 4 min, ramp to 100°C at 2°C/min, hold for 5 min, ramp to 170°C at 2.5°C/min, ramp to 250°C at 20°C/min, final hold for 1 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 250 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) offers an alternative for the analysis of this compound. This technique is particularly suitable for less volatile or thermally labile compounds, although it can also be adapted for volatile substances.
A reverse-phase (RP) HPLC method has been described for the separation of this compound. sielc.comsielc.com This method employs a C18 or a specialized Newcrom R1 column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry detection, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com
Table 2: HPLC Parameters for this compound Analysis sielc.comsielc.com
| Parameter | Setting |
| Column | Newcrom R1 or C18 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) |
| Mode | Reverse Phase (RP) |
Sample Preparation Techniques for Volatile Compound Analysis (e.g., Headspace Solid-Phase Microextraction - HS-SPME)
The analysis of volatile compounds like this compound often requires a pre-concentration step to enhance sensitivity. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient, and widely used sample preparation technique. nih.govfrontiersin.org
In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibration time, the fiber is withdrawn and inserted into the injector of a gas chromatograph for thermal desorption and analysis. frontiersin.org
The choice of fiber coating is crucial for the selective extraction of target analytes. For the analysis of volatile carbonyls, including thio-butanones in wine, a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been shown to be effective. nih.gov The extraction efficiency can be optimized by adjusting parameters such as extraction time and temperature. frontiersin.org In some applications, derivatization on the fiber can be employed to enhance the volatility or detectability of the analytes. nih.gov For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used for the derivatization of carbonyl compounds. nih.gov
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR spectra are valuable for the structural assignment of this compound.
A predicted ¹H NMR spectrum of this compound in D₂O shows distinct signals corresponding to the different protons in the molecule. hmdb.ca Similarly, ¹³C NMR spectral data provides information on the carbon skeleton of the compound. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary tool for determining the molecular weight and elucidating the structure of compounds like this compound. nih.gov
When analyzed by GC-MS, this compound will produce a characteristic mass spectrum with a molecular ion peak corresponding to its molecular weight (118.20 g/mol ) and several fragment ions. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. A predicted GC-MS spectrum shows a characteristic fragmentation pattern that can be used for identification purposes. foodb.ca
Table 3: Predicted Major Fragment Ions for this compound in GC-MS (70eV) foodb.ca
| m/z | Relative Intensity |
| 29 | High |
| 47 | Moderate |
| 57 | High |
| 61 | Moderate |
| 89 | Low |
| 118 | Low (Molecular Ion) |
The fragmentation pattern provides clues about the structure of the molecule. For example, the loss of specific neutral fragments from the molecular ion can indicate the presence of certain functional groups.
Method Validation and Performance Metrics in Trace Analysis
Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. For the trace analysis of this compound, this involves a rigorous evaluation of several performance metrics to guarantee the quality and reliability of the data. The most common techniques for the analysis of volatile sulfur compounds like this compound are based on gas chromatography (GC) coupled with a selective detector, such as a mass spectrometer (MS) or a sulfur chemiluminescence detector (SCD). acs.orgchromatographyonline.com Sample preparation is also a critical step, with headspace solid-phase microextraction (HS-SPME) being a widely used solvent-free technique that is simple, fast, and effective for extracting volatile and semi-volatile compounds from various matrices. acs.orgfrontiersin.org
The validation of these methods ensures that the measurements are accurate, precise, and reproducible. Key performance parameters that are assessed during method validation for the trace analysis of this compound include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Linearity establishes the concentration range within which the analytical instrument's response is directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The linearity is typically expressed by the coefficient of determination (R²). For instance, in a study validating a method for a similar sulfur compound, 1-(methylthio)propane, in beef, a linear calibration curve was achieved over a concentration range of 0.5 to 10 µg/g with a satisfactory regression coefficient (R² = 0.997). csic.es
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These are crucial metrics in trace analysis, as they define the lower limits of the analytical method's capability. For example, the LOD and LOQ for 1-(methylthio)propane in fresh beef were determined to be 0.33 µg/g and 1.10 µg/g, respectively. csic.es In another study focusing on carbonyl compounds in wine, which included the related compound 4-(methylthio)-2-butanone, the LOQs were found to be well below the relevant perception thresholds, highlighting the sensitivity of the developed HS-SPME-GC-MS/MS method. nih.govacs.org
Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is recovered by the analytical method is calculated. A study on 1-(methylthio)propane in beef demonstrated mean recoveries ranging from 94.61% to 98.29%, indicating a high degree of accuracy for the method. csic.es
Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability), which evaluates the precision within a single day, and inter-day precision (reproducibility), which assesses the precision over different days. For the analysis of 1-(methylthio)propane, the intra-day precision ranged from 5.5% to 16% RSD, while the inter-day precision was between 13.7% and 29.8% RSD. csic.es
The following tables summarize the performance metrics from a validated method for a structurally similar compound, 1-(methylthio)propane, which provides a relevant example of the expected performance for the trace analysis of this compound.
Table 1: Method Validation Parameters for the Analysis of 1-(methylthio)propane in Fresh Beef by HS-SPME-GC-MS
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 10 µg/g |
| Regression Coefficient (R²) | 0.997 |
| Limit of Detection (LOD) | 0.33 µg/g |
| Limit of Quantitation (LOQ) | 1.10 µg/g |
Data sourced from a study on the occurrence of 1-(methylthio)propane in fresh beef. csic.es
Table 2: Accuracy and Precision Data for the Analysis of 1-(methylthio)propane in Fresh Beef
| Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
|---|---|---|---|
| 2.5 | 98.29 | 15.58 | 29.8 |
| 5.0 | 94.61 | 7.58 | 13.7 |
| 10.0 | 96.50 | 5.50 | 15.0 |
Data sourced from a study on the occurrence of 1-(methylthio)propane in fresh beef. csic.es
These detailed research findings underscore the importance of a thorough method validation to ensure that the analytical data generated for trace levels of this compound are reliable and fit for purpose, whether for quality control in the food industry or for research into flavor chemistry. The use of techniques like HS-SPME-GC-MS, combined with rigorous validation, provides the necessary sensitivity and selectivity for the challenging task of analyzing volatile sulfur compounds in complex matrices. frontiersin.orgnih.gov
Biological and Biochemical Significance of 1 Methylthio 2 Butanone
Natural Occurrence and Distribution in Biological Matrices
The compound has been detected in several types of coffee, including Arabica (Coffea arabica) and Robusta (Coffea canephora). foodb.ca Its presence in coffee suggests it could potentially serve as a biomarker for the consumption of these products. foodb.cahmdb.ca Additionally, 1-(Methylthio)-2-butanone is a known flavor component in certain dairy products, such as blue cheese, where it contributes to the characteristic sharp and savory notes. thegoodscentscompany.com
Furthermore, this compound is associated with the flavor of cooked meats and seafood. thegoodscentscompany.comscielo.brnih.govscispace.comjfda-online.comcsic.es In cooked beef, its formation is linked to heat-induced reactions involving precursors naturally present in the meat. nih.govscispace.comcsic.es It has also been identified in the volatile profiles of various seafoods, where it can contribute to both fresh and spoilage-related aromas. thegoodscentscompany.comjfda-online.comresearchgate.net The presence of this compound has also been noted in some vegetables and is used as a flavoring agent in products like tomato-based foods. thegoodscentscompany.com
Table 1: Natural Occurrence of this compound in Various Biological Matrices
| Biological Matrix | Specific Examples | Reference(s) |
| Beverages | Arabica coffee, Robusta coffee | foodb.cahmdb.ca |
| Dairy Products | Blue cheese | thegoodscentscompany.com |
| Meat | Cooked beef | nih.govscispace.comcsic.es |
| Seafood | Fish | thegoodscentscompany.com |
| Vegetables | Tomato | thegoodscentscompany.com |
Biogenesis and Biosynthetic Pathways
The formation of this compound in biological systems is a complex process involving microbial metabolism and enzymatic transformations of specific precursor molecules.
Microbial Metabolic Routes to Ketones and Thioethers
Microorganisms play a crucial role in the generation of ketones and thioethers, including this compound, particularly in fermented foods and as part of spoilage processes. Bacteria can produce a variety of volatile sulfur compounds (VSCs), with methionine often serving as a key precursor. nih.govoup.com The biogenesis of many VSCs is mediated by bacteria through the cleavage of sulfur-containing compounds. oup.com
In the context of cheese ripening, the metabolism of fatty acids by microflora can lead to the formation of methyl ketones. scispace.com This process involves the oxidative degradation of fatty acids to β-ketoacids, which are then decarboxylated to yield methyl ketones. scispace.com While this is a general pathway for methyl ketone formation, the specific pathways leading to thioether-containing ketones like this compound involve the incorporation of sulfur, often from methionine or its degradation products.
The production of 2-butanone (B6335102), a structural relative of this compound, has been achieved in engineered Escherichia coli. researchgate.net This involves extending the 2,3-butanediol (B46004) synthesis pathway, where 2,3-butanediol is dehydrated to 2-butanone. researchgate.netdtu.dk This demonstrates a microbial capability for producing the ketone backbone of the molecule. The addition of the methylthio group is likely to occur through the action of enzymes that can transfer a methylthio group from a donor molecule like methionine.
Enzymatic Transformations and Precursor Utilization in Biological Systems
The biosynthesis of this compound is closely linked to the enzymatic transformation of amino acids, particularly the sulfur-containing amino acid methionine. nih.gov In many food systems, the degradation of methionine is a primary source of volatile sulfur compounds that contribute to aroma. nih.govnih.gov
During thermal processing of foods, such as cooking meat, the Maillard reaction and Strecker degradation of amino acids are significant pathways for flavor development. nih.govnih.gov Cysteine and methionine are important precursors in these reactions, leading to the formation of various aliphatic sulfur compounds. nih.gov For instance, in cooked beef, the addition of cysteine has been shown to increase the levels of certain sulfides. scielo.br
The enzymatic synthesis of related compounds has been demonstrated. For example, oligomers of L-methionine have been synthesized using the enzyme papain. nih.gov While this is not a direct synthesis of this compound, it illustrates the enzymatic manipulation of methionine. The formation of ketones from secondary alcohols by microbial enzymes is also a known transformation. nih.gov It is plausible that a secondary alcohol precursor could be enzymatically oxidized to form the ketone group in this compound.
Sensory Perception and Olfactory Mechanisms
The sensory characteristics of this compound are a key aspect of its significance, as it possesses a distinct and potent aroma and flavor profile that can significantly influence the perception of foods in which it is present.
Odor and Flavor Profile Characterization
This compound is described as having a complex and multifaceted odor and flavor. At a concentration of 0.10%, it is characterized by notes of fresh radish, mustard, horseradish, and wasabi, with underlying alliaceous onion, savory metallic, and vegetative nuances. thegoodscentscompany.com It is also described as having a mushroom, garlic, oily, and fishy character. foodb.cathegoodscentscompany.com
In terms of taste, at a concentration of 1.00 ppm, it is perceived as sulfurous, with notes of cabbage, radish, horseradish, toasted onion, and dairy. thegoodscentscompany.com Other descriptions of its taste include green, sweet, fatty, and earthy mushroom. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) describes its odor as reminiscent of mushroom with a characteristic garlic undertone. nih.govguidechem.comfao.org
Table 2: Sensory Profile of this compound
| Concentration | Sensory Descriptors | Reference(s) |
| 0.10% (Odor) | Fresh radish, mustard, horseradish, wasabi-like, alliaceous onion, savory metallic, vegetative | thegoodscentscompany.com |
| 0.10% in propylene (B89431) glycol (Odor) | Mushroom, garlic, oily, fishy | thegoodscentscompany.com |
| 1.00 ppm (Taste) | Sulfurous, cabbage, radish, horseradish, toasted onion, dairy-like | thegoodscentscompany.com |
| General (Taste) | Green, sweet, fatty, earthy mushroom | thegoodscentscompany.com |
| General (Odor) | Mushroom with a characteristic garlic undertone | nih.govguidechem.comfao.org |
Structure-Odor/Flavor Relationships
The sensory properties of volatile sulfur compounds are intrinsically linked to their chemical structure. nih.govacs.orgagrimaroc.orgmdpi.com As a class, these compounds often have very low odor thresholds, meaning they can be detected at extremely low concentrations and have a significant impact on flavor. nih.govacs.org
The presence of the sulfur atom is a key determinant of the characteristic "sulfury" or "meaty" aromas associated with many of these compounds. agrimaroc.org The specific arrangement of functional groups, such as the ketone and the methylthio group in this compound, dictates the specific nuances of its odor and flavor profile. The length of the carbon chain and the position of the sulfur atom and other functional groups can dramatically alter the perceived scent. mdpi.com For instance, the replacement of an oxygen atom with a sulfur atom in a molecule can introduce a strong and often unpleasant odor where one was previously absent. nih.gov The study of structure-odor relationships helps in understanding how subtle changes in molecular architecture can lead to significant differences in sensory perception. acs.orgagrimaroc.org
Biotransformation and Detoxification Pathways of this compound
The biotransformation of this compound, a compound featuring both a ketone and a thioether functional group, is expected to proceed through several key metabolic reactions. While specific studies exclusively detailing the metabolic fate of this compound are limited, its detoxification pathways can be inferred from the well-established metabolism of related alkylthio compounds and ketones. The primary routes of biotransformation likely involve oxidation of the sulfur atom, reduction of the carbonyl group, and subsequent conjugation reactions.
The metabolic process for this compound is anticipated to be a multi-step process aimed at increasing its water solubility and facilitating its excretion from the body. The main enzymatic reactions involved are oxidation, reduction, and conjugation.
Phase I Reactions: Functionalization
The initial phase of metabolism typically introduces or exposes functional groups, preparing the molecule for subsequent detoxification steps. For this compound, two primary Phase I pathways are plausible:
S-Oxidation of the Methylthio Group: The sulfur atom in the methylthio moiety is a prime target for oxidation. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). The initial oxidation converts the thioether into a sulfoxide (B87167), specifically 1-(methylsulfinyl)-2-butanone. This intermediate is generally more polar than the parent compound. Further oxidation of the sulfoxide can occur, leading to the formation of the corresponding sulfone, 1-(methylsulfonyl)-2-butanone. This two-step oxidation significantly increases the polarity of the molecule. Phenylalanine monooxygenase has also been implicated in the sulfur oxygenation of xenobiotic thioethers. oup.com
Reduction of the Ketone Group: The carbonyl group at the second position of the butanone structure can undergo enzymatic reduction. This reaction is typically catalyzed by NAD(P)H-dependent reductases, such as alcohol dehydrogenases, leading to the formation of the corresponding secondary alcohol, 1-(methylthio)-2-butanol. vaia.com This reduction introduces a hydroxyl group, which can serve as a site for subsequent Phase II conjugation reactions.
Phase II Reactions: Conjugation and Detoxification
Following functionalization in Phase I, the modified metabolites of this compound can undergo conjugation with endogenous molecules, a critical step in detoxification that renders them more water-soluble and readily excretable.
Glutathione (B108866) Conjugation: The oxidized metabolites, particularly the sulfoxide and sulfone derivatives, are key substrates for detoxification via glutathione (GSH) conjugation. The electron-withdrawing nature of the sulfoxide and sulfone groups makes the adjacent methyl group susceptible to nucleophilic attack by glutathione. This can lead to the displacement of the entire oxidized methylthio group. Studies on similar compounds have shown that the group displaced from methyl sulfones by GSH is methanesulphinic acid. nih.gov The resulting conjugate is then further processed through the mercapturic acid pathway for final elimination.
Glucuronidation: The alcohol metabolite, 1-(methylthio)-2-butanol, formed through ketone reduction, can undergo glucuronidation. In this reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that can be efficiently eliminated in urine or bile.
The following table summarizes the key biotransformation reactions for this compound.
| Phase | Reaction | Substrate | Key Enzymes | Product |
| Phase I | S-Oxidation | This compound | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | 1-(Methylsulfinyl)-2-butanone |
| Phase I | S-Oxidation | 1-(Methylsulfinyl)-2-butanone | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | 1-(Methylsulfonyl)-2-butanone |
| Phase I | Ketone Reduction | This compound | Alcohol Dehydrogenases, Carbonyl Reductases | 1-(Methylthio)-2-butanol |
| Phase II | Glutathione Conjugation | 1-(Methylsulfonyl)-2-butanone | Glutathione S-transferases (GSTs) | Glutathione conjugate + Methanesulphinic acid |
| Phase II | Glucuronidation | 1-(Methylthio)-2-butanol | UDP-glucuronosyltransferases (UGTs) | 1-(Methylthio)-2-butanol glucuronide |
Environmental Fate and Degradation of 1 Methylthio 2 Butanone
Environmental Distribution and Mobility
Upon release into the environment, 1-(Methylthio)-2-butanone is expected to partition between air, water, and soil based on its physicochemical properties. Due to its volatile nature, a significant portion is likely to evaporate into the atmosphere. chej.org For the related compound 2-butanone (B6335102), it is known to rapidly volatilize from both surface water and soil. cdc.govnih.gov
In aquatic systems, this compound is not expected to strongly adsorb to sediment or suspended organic matter. cdc.gov This is inferred from the behavior of 2-butanone, which exhibits high mobility in soil and readily leaches into groundwater. cdc.govnih.govcdc.govgovinfo.gov This high mobility suggests a potential for contamination of groundwater sources if released onto land. chej.orggovinfo.gov
The distribution of this compound can be influenced by various factors, including temperature, soil type, and the presence of other organic materials. Its presence has been noted in some food products, such as certain types of coffee, which could act as a potential source of environmental release through waste disposal. hmdb.cafoodb.ca
Biodegradation in Aquatic and Terrestrial Ecosystems
Biodegradation is a key process in the environmental breakdown of organic compounds like this compound. diva-portal.org In aquatic environments, the related compound 2-butanone is expected to undergo microbial degradation under both aerobic and anaerobic conditions. cdc.gov It is anticipated that this compound would also be susceptible to microbial breakdown in water, with complete degradation of 2-butanone occurring in about two weeks. cdc.gov
The efficiency of biodegradation can be influenced by environmental conditions such as pH. Optimal microbial degradation for many organic compounds occurs around a neutral pH, with significant inhibition at more acidic or alkaline conditions. bsss.bg
Abiotic Degradation Processes
Abiotic degradation processes, such as photolysis and hydrolysis, also contribute to the breakdown of chemical compounds in the environment. For 2-butanone, it is understood that it will break down in the air under the influence of sunlight, with a half-life of about one day or less. cdc.gov However, direct photolysis is not considered a significant degradation pathway for 2-butanone in water. cdc.gov Similarly, hydrolysis of 2-butanone under typical environmental conditions is not expected to be a major degradation process. cdc.gov Given the structural similarities, this compound is likely to follow similar abiotic degradation patterns.
Bioaccumulation Potential and Environmental Residues
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log KOW). umweltbundesamt.de While specific bioaccumulation studies on this compound are scarce, the related compound 2-butanone is not expected to bioconcentrate in fish or other aquatic organisms. cdc.govnih.gov This suggests a low bioaccumulation potential for this compound.
Environmental residues of this compound have not been extensively monitored. However, its derivative, 3,3-dimethyl-1-(methylthio)-2-butanone O-[(methylamino)carbonyl] oxime (Thiofanox), is a listed hazardous waste, indicating regulatory concern over its environmental presence. umaryland.eduumd.educornell.edu Residues of Thiofanox (B1682304) and its metabolites have been studied in plants, showing uptake from treated seeds and formation of sulfoxide (B87167) and sulfone derivatives. nih.gov The presence of 2-butanone has been detected in various environmental media, including drinking water and urban air, often at low levels. cdc.govcdc.gov It has been found at numerous hazardous waste sites, highlighting its potential as an environmental contaminant. cdc.govgovinfo.gov
Advanced Applications and Industrial Relevance of 1 Methylthio 2 Butanone
Utilization as a Reagent in Selective Organic Transformations
The chemical structure of 1-(Methylthio)-2-butanone, featuring a ketone carbonyl group and an adjacent methylthio substituent, imparts a distinct reactivity profile that can be harnessed for various selective organic transformations. The presence of α-protons, activated by both the carbonyl and the sulfur atom, makes it a candidate for enolate formation and subsequent reactions.
One area of potential application is in condensation reactions, such as the aldol (B89426) condensation. libretexts.orgvanderbilt.eduwikipedia.orgsigmaaldrich.comjackwestin.com The enolate of this compound can, in principle, react with other carbonyl compounds to form β-hydroxy-α-(methylthio) ketones. Subsequent dehydration of these aldol adducts could lead to the formation of α,β-unsaturated ketones bearing a methylthio group, which are valuable intermediates in their own right. The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde. wikipedia.orgjackwestin.com By analogy, this compound could potentially react with various aldehydes to generate a range of α,β-unsaturated keto sulfides.
Furthermore, the α-methylthio ketone moiety can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, the reaction of ketones containing an active methylene (B1212753) group with appropriate reagents can lead to the formation of thiophenes. researchgate.net While direct synthesis of thiophenes from this compound has not been explicitly detailed in available literature, the structural components suggest its potential as a building block in such cyclization reactions. General methods for thiophene (B33073) synthesis often involve 1,4-dicarbonyl compounds or α-haloketones, indicating that a transformation of this compound into a suitable intermediate could open pathways to substituted thiophenes. organic-chemistry.orgderpharmachemica.com
Similarly, the synthesis of pyrazoles often utilizes 1,3-dicarbonyl compounds or α,β-unsaturated ketones as starting materials. organic-chemistry.orgmdpi.com The reactivity of the ketone functionality in this compound suggests that it could be a precursor to such intermediates. For example, condensation with a suitable carbonyl donor could generate a 1,3-diketone derivative, which could then be cyclized with hydrazine (B178648) to form a pyrazole (B372694) ring. A regioselective synthesis of substituted pyrazoles has been reported from the condensation of aryl hydrazines with β-oxodithioesters and α-oxoketene thioacetals, highlighting the utility of sulfur-containing carbonyl compounds in pyrazole synthesis. dergipark.org.tr
The following table summarizes potential selective organic transformations involving this compound based on the known reactivity of related ketones and α-keto sulfides.
| Transformation Type | Potential Reactant(s) | Potential Product Class |
| Aldol Condensation | Aldehydes, Ketones | β-Hydroxy-α-(methylthio) ketones, α,β-Unsaturated-α-(methylthio) ketones |
| Thiophene Synthesis | Sulfurating agents (after conversion to a suitable precursor) | Substituted Thiophenes |
| Pyrazole Synthesis | Hydrazine derivatives (after conversion to a 1,3-dicarbonyl precursor) | Substituted Pyrazoles |
It is important to note that while the functional groups present in this compound suggest its utility in these transformations, specific research validating these applications for this particular compound is limited.
Intermediacy in the Synthesis of Specialty Chemicals
The role of this compound as an intermediate extends to the synthesis of more complex specialty chemicals, including those with potential applications in materials science and pharmaceuticals. Its ability to act as a versatile building block is a key attribute in this context.
One potential application lies in the synthesis of substituted phenolic compounds. A base-mediated [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been developed to afford various substituted phenols. nih.gov Although this example does not directly use this compound, it demonstrates the principle of using sulfur-containing carbonyl compounds to construct complex aromatic systems. The ketone functionality of this compound could potentially be activated to participate in similar annulation reactions.
The synthesis of dithioesters, which are important chain transfer agents in polymer chemistry, represents another area where derivatives of this compound could be relevant. A method for accessing dithioesters involves the base-induced fragmentation of 2-aryl-1,3-dithiolanes. nih.gov While not a direct application of the ketone itself, this highlights the broader synthetic utility of sulfur-containing carbonyl derivatives. The ketone in this compound can be converted to a 1,3-dithiolane, which could then potentially undergo further transformations. organic-chemistry.orgresearchgate.net
The following table outlines potential specialty chemicals that could be synthesized using this compound as an intermediate, based on established synthetic routes for related compounds.
| Specialty Chemical Class | Synthetic Approach | Potential Application Area |
| Substituted Phenols | Annulation reactions with suitable partners | Materials Science, Agrochemicals |
| Heterocyclic Compounds (e.g., Thiophenes, Pyrazoles) | Cyclocondensation reactions | Pharmaceuticals, Dyes |
| Dithioesters | Conversion to dithiolane followed by fragmentation and alkylation | Polymer Chemistry |
The industrial relevance of this compound as an intermediate is currently underexplored. However, its structural features and the known reactivity of the α-keto sulfide (B99878) group suggest a significant potential for its use in the synthesis of a variety of value-added specialty chemicals. Further research into the specific reaction pathways and optimization of conditions is necessary to fully realize this potential.
Computational and Theoretical Studies of 1 Methylthio 2 Butanone
Quantum Chemical Modeling of Molecular Structure and Electronic Properties
Quantum chemical modeling, particularly through methods like Density Functional Theory (DFT), allows for the precise calculation of the three-dimensional arrangement of atoms in 1-(Methylthio)-2-butanone and the distribution of electrons within the molecule. These models are fundamental to understanding its chemical nature.
Calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, theoretical studies would focus on the geometry around the carbonyl group and the sulfur atom, as these are the primary sites of chemical reactivity. The flexibility of the ethyl and methylthio groups also presents an interesting conformational landscape that can be explored through computational methods.
Electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, are critical for predicting how the molecule will interact with other chemical species. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the lone pairs on the oxygen and sulfur atoms are expected to significantly contribute to the HOMO, making them nucleophilic centers. The carbonyl carbon, being electron-deficient, is a primary electrophilic site.
Table 1: Calculated Molecular Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 118.20 g/mol | - |
| Molecular Formula | C₅H₁₀OS | - |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
This table presents computationally predicted properties. Experimental verification may differ.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a virtual laboratory to study the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction routes.
For instance, the oxidation of the sulfur atom to form a sulfoxide (B87167) or a sulfone is a common reaction for thioethers. Computational models can elucidate the mechanism of this oxidation, for example, by reaction with hydrogen peroxide or a peroxy acid. These calculations would detail the step-by-step process of oxygen transfer to the sulfur atom.
Another area of interest is the reactivity of the carbonyl group. Reactions such as nucleophilic addition or condensation can be modeled to understand the energetics and stereochemical outcomes. For example, the reaction with a Grignard reagent could be studied to predict the formation of a tertiary alcohol. DFT calculations are instrumental in exploring such reaction mechanisms. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting various spectroscopic data, which are crucial for the experimental identification and characterization of molecules.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the bonds within this compound. The characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature in its IR spectrum, typically appearing around 1715 cm⁻¹. The C-S bond vibrations would appear at lower frequencies. Comparing the computed spectrum with an experimental one can confirm the molecule's structure. The implausibility of the vibrational theory of olfaction has been discussed in studies involving similar compounds. osti.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, distinct signals would be expected for the methyl and ethyl groups, as well as for the carbons in the carbonyl and methylthio functionalities. Such theoretical data is invaluable in assigning the peaks in an experimental NMR spectrum.
Mass Spectrometry (MS): While not a direct quantum chemical prediction in the same vein as IR or NMR, computational tools can help in predicting fragmentation patterns observed in mass spectrometry. foodb.ca By calculating the energies of different potential fragment ions, it is possible to rationalize the observed mass spectrum.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. arxiv.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
MD simulations can be particularly useful for understanding the conformational flexibility of this compound. The molecule can adopt various shapes due to rotation around its single bonds. Simulations can reveal the most stable conformations and the energy barriers between them.
Furthermore, if this compound is studied in a solvent, MD simulations can provide detailed information about the solvation structure and the interactions between the solute and solvent molecules. This is crucial for understanding its behavior in solution, which is relevant to many of its applications, for instance, as a flavoring agent. In silico molecular docking and molecular dynamic simulations are powerful tools for such investigations. nih.govscispace.comchemrxiv.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and selective synthetic routes to 1-(Methylthio)-2-butanone is a cornerstone for enabling its broader study and application. Current research is actively exploring innovative pathways that move beyond traditional methods, with a significant focus on catalytic systems that offer improved yields, reduced environmental impact, and greater control over product formation.
One promising avenue lies in the realm of biocatalysis. The use of enzymes, such as ene-reductases, is being investigated for the asymmetric synthesis of chiral thioether ketones. This approach offers the potential for high enantioselectivity, a critical factor in applications where specific stereoisomers are required. Mechanistic studies suggest a "gating" mechanism in some enzymatic reactions, where the presence of a vinyl sulfide (B99878) cosubstrate accelerates the reaction and enables highly selective carbon-carbon bond formation. organic-chemistry.org Further research into identifying and engineering novel enzymes with tailored substrate specificities could unlock highly efficient and sustainable methods for producing this compound.
In the domain of chemical catalysis, metal-free systems are gaining traction. For instance, 2,4,6-trichloro-1,3,5-triazine (TAPC) has been shown to efficiently catalyze the synthesis of thioethers from thiols and alcohols under solvent-free conditions, offering a green alternative to traditional metal-catalyzed reactions. organic-chemistry.org The development of novel catalysts, including those based on earth-abundant metals or organocatalysts, is a key area of future exploration. These catalysts could offer advantages in terms of cost, toxicity, and sustainability. researchgate.net
Furthermore, advancements in photoredox catalysis are opening new doors for the synthesis of sulfur-containing compounds. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. Investigating the application of photoredox catalysis to the synthesis of this compound could lead to the development of novel and highly efficient synthetic protocols.
| Synthetic Approach | Catalyst Type | Key Advantages |
| Biocatalysis | Ene-reductases, other enzymes | High enantioselectivity, mild reaction conditions, sustainable |
| Metal-Free Catalysis | TAPC, other organocatalysts | Reduced environmental impact, lower cost, avoidance of metal contamination |
| Photoredox Catalysis | Photosensitizers | Mild reaction conditions, unique reactivity, potential for high efficiency |
In-depth Mechanistic Understanding of Biological Formation and Degradation
Unraveling the intricate mechanisms of how this compound is formed and degraded in biological systems is crucial for a variety of fields, from food science to environmental science. This knowledge can inform strategies for controlling its formation in food products, as well as for developing bioremediation approaches for organosulfur pollutants.
The biosynthesis of sulfur-containing flavor compounds like this compound in fermented foods and beverages is a complex process involving microbial metabolism. nih.govmdpi.com In many cases, the amino acid methionine serves as a key precursor. nih.gov Future research will likely focus on identifying the specific enzymatic pathways and microbial strains responsible for the conversion of methionine and other sulfur-containing precursors into this compound. This could involve a combination of metabolomics, genomics, and enzymatic assays to elucidate the complete biosynthetic route. For example, studies on the methionine salvage pathway in bacteria provide a framework for understanding how methylthio groups are recycled and potentially incorporated into other molecules. nih.gov
On the other side of the lifecycle, understanding the microbial degradation of this compound is essential for assessing its environmental fate and for developing bioremediation strategies. Research into the biodegradation of other organosulfur compounds and ketones can provide valuable insights. mdpi.comacs.orgdundee.ac.uk Future studies should aim to isolate and characterize microorganisms capable of degrading this compound and to identify the key enzymes and metabolic pathways involved. This could lead to the development of microbial consortia or engineered microorganisms for the efficient removal of this and related compounds from contaminated environments.
Photocatalytic degradation is another emerging area of interest for the breakdown of organosulfur pollutants. researchgate.netmdpi.comnih.govscispace.comnih.gov Studies on the photocatalytic degradation of other ketones and sulfur-containing compounds using catalysts like titanium dioxide (TiO2) have shown promising results. researchgate.netthieme-connect.de Future research could explore the efficacy of various photocatalytic systems for the degradation of this compound, investigating the reaction mechanisms and identifying the degradation products to ensure complete mineralization. researchgate.net
High-Throughput Screening for New Applications
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large numbers of compounds, and it holds significant potential for uncovering novel applications for this compound and related thioether ketones. The development of robust and efficient HTS assays is a critical first step in this process.
Recent advancements in HTS methodologies for ketones provide a strong foundation for future research. nih.gov For instance, fluorescence-based assays have been developed for the rapid and sensitive detection of a wide range of ketones in a 96-well plate format. nih.gov These assays could be adapted to screen for the effects of this compound on various biological targets.
One potential application that could be explored through HTS is the discovery of enzyme inhibitors. dundee.ac.uknih.govbath.ac.uk Given its structure, this compound could potentially interact with and modulate the activity of various enzymes. HTS campaigns could be designed to screen this compound against large panels of enzymes to identify any inhibitory or activating effects. nih.gov The development of multiplexed HTS assays, which allow for the simultaneous screening of multiple enzymes, could further accelerate this discovery process. nih.gov
Furthermore, HTS could be employed to investigate the potential of this compound in other biological contexts. For example, screens could be designed to assess its impact on cell signaling pathways, receptor binding, or antimicrobial activity. The availability of large compound libraries and advanced robotic screening platforms makes it feasible to explore a wide range of potential applications in a time- and cost-effective manner. researchgate.netresearchgate.netmdpi.com
Advanced Analytical Methodologies for Complex Matrices
The accurate and sensitive detection and quantification of this compound in complex matrices such as food, beverages, and environmental samples is essential for quality control, flavor analysis, and environmental monitoring. The development of advanced analytical methodologies is therefore a critical area of ongoing research.
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is another powerful tool for the analysis of a wide range of compounds. While GC-MS is often preferred for volatile compounds, LC-MS can be advantageous for less volatile or thermally labile compounds and can offer different selectivity. scispace.com The development of LC-MS methods for this compound could provide a valuable complementary technique to GC-MS.
The analysis of volatile sulfur compounds, in general, presents unique challenges due to their low concentrations and potential for matrix interference. researchgate.net Therefore, there is a continuing need for the development of highly sensitive and specific analytical methods. This may involve the use of specialized detectors, such as sulfur chemiluminescence detectors, or advanced data analysis techniques to extract meaningful information from complex datasets. gcms.czresearchgate.netunipr.it
| Analytical Technique | Sample Matrix | Key Advantages |
| GC-MS/MS | Wine, Food, Environmental | High sensitivity and selectivity, established methodology |
| LC-MS | Food, Biological | Suitable for less volatile compounds, complementary to GC-MS |
| SPME-GC-MS | Wine, Beverages | Automated sample preparation, improved efficiency |
Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis of this compound is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for its production.
As previously mentioned, biocatalysis and the use of metal-free catalysts are key strategies for achieving greener synthetic routes. organic-chemistry.orgresearchgate.net Enzymatic synthesis, in particular, offers the potential for reactions to be carried out in aqueous media under mild conditions, significantly reducing the use of hazardous solvents and reagents. acs.orgnih.govnih.govacib.atnih.govillinois.eduresearchgate.net The development of solvent-free reaction conditions, as demonstrated with the TAPC-catalyzed synthesis of thioethers, is another important step towards more sustainable processes. organic-chemistry.orgresearchgate.net
The use of renewable feedstocks is another central tenet of green chemistry. Investigating the potential for producing this compound from biomass-derived precursors is a promising area for future research. This could involve the microbial fermentation of sugars or other renewable resources to produce key intermediates that can then be converted to the target compound. google.com
Q & A
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies at pH 2–10 (buffered solutions, 25–40°C). Monitor degradation via HPLC-UV, identifying hydrolysis products (e.g., methanethiol and 2-butanone). Fit data to Arrhenius models to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
